(S)-6,7-Dimethoxychroman-4-amine
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Overview
Description
(S)-6,7-Dimethoxychroman-4-amine is a chiral organic compound with a chroman structure, characterized by two methoxy groups at the 6th and 7th positions and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dimethoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methoxylation: Introduction of methoxy groups at the 6th and 7th positions using methanol and a suitable catalyst.
Amination: Introduction of the amine group at the 4th position through reductive amination or nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted chroman derivatives.
Scientific Research Applications
(S)-6,7-Dimethoxychroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-6,7-Dimethoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
6,7-Dimethoxychroman-4-amine: Lacks the chiral center, making it a racemic mixture.
6,7-Dimethoxy-4-hydroxychroman: Contains a hydroxyl group instead of an amine group.
6,7-Dimethoxy-4-methylchroman: Contains a methyl group instead of an amine group.
Uniqueness: (S)-6,7-Dimethoxychroman-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its non-chiral or differently substituted counterparts.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO3/c1-13-10-5-7-8(12)3-4-15-9(7)6-11(10)14-2/h5-6,8H,3-4,12H2,1-2H3/t8-/m0/s1 |
InChI Key |
RBBQKLBCVUJGET-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@H](CCO2)N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CCO2)N)OC |
Origin of Product |
United States |
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